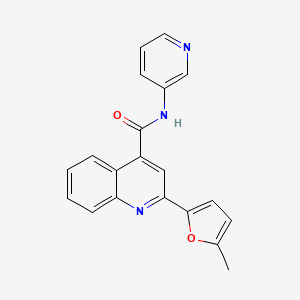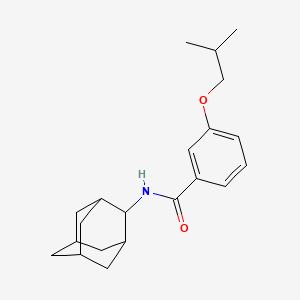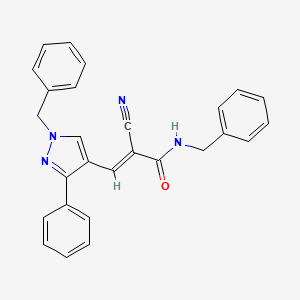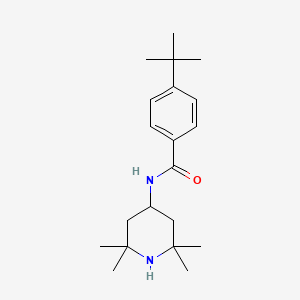
2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, its use in human medicine was later abandoned due to safety concerns. Today, GW 501516 is mainly used in scientific research to study its biochemical and physiological effects.
作用機序
2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 works by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell differentiation. When activated, PPARδ forms a heterodimer with another nuclear receptor called retinoid X receptor (RXR) and binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription, ultimately resulting in changes in gene expression.
Biochemical and Physiological Effects:
2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 has been shown to have several biochemical and physiological effects, including:
- Increased endurance and exercise capacity
- Improved lipid and glucose metabolism
- Increased expression of genes involved in energy metabolism and muscle fiber type switching
- Reduced inflammation and oxidative stress
- Improved cardiac function and vascular health
実験室実験の利点と制限
2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 has several advantages and limitations for lab experiments. Some of the advantages include:
- It is a potent and selective PPARδ agonist with a well-defined mechanism of action
- It has been extensively studied in animal models and has a good safety profile
- It can be administered orally, making it easy to use in experiments
Some of the limitations include:
- Its use in human medicine has been abandoned due to safety concerns, which may limit its translational potential
- Its effects may vary depending on the species and strain of the animal used, which may complicate data interpretation
- Its long-term effects on health and performance are still unclear
将来の方向性
There are several future directions for research on 2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516, including:
- Investigating its potential as a treatment for metabolic and cardiovascular diseases, such as type 2 diabetes and atherosclerosis
- Studying its effects on muscle wasting and cachexia in cancer patients
- Exploring its potential as a performance-enhancing drug in human athletes, despite the safety concerns
- Developing more potent and selective PPARδ agonists with fewer side effects and better translational potential.
合成法
The synthesis of 2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process typically starts with the reaction of 2-furylboronic acid with 2-bromo-5-methylpyridine to form the corresponding boronic ester. The ester is then subjected to a Suzuki-Miyaura coupling reaction with 4-chloroquinoline-3-carbaldehyde to produce the key intermediate. The final step involves the coupling of the intermediate with a suitable amine, such as 3-aminopyridine, to yield 2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516.
科学的研究の応用
2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 has been extensively studied in scientific research, particularly in the field of sports medicine and exercise physiology. It has been shown to increase endurance and improve athletic performance in animal models. It works by activating PPARδ, which in turn stimulates the expression of genes involved in energy metabolism and muscle fiber type switching. This leads to an increase in the number of slow-twitch muscle fibers, which are more resistant to fatigue and can sustain prolonged exercise.
特性
IUPAC Name |
2-(5-methylfuran-2-yl)-N-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-8-9-19(25-13)18-11-16(15-6-2-3-7-17(15)23-18)20(24)22-14-5-4-10-21-12-14/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLKCCLSDIKUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)

![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B5753016.png)


![2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5753058.png)

![N'-(4-ethoxybenzylidene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5753066.png)
![N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5753076.png)
